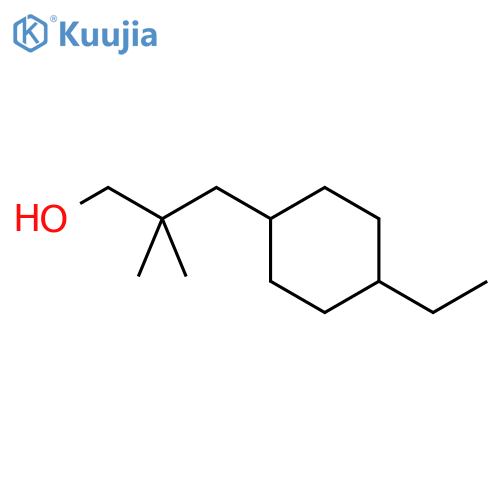Cas no 1449660-43-8 (3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol)

1449660-43-8 structure
商品名:3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol
- 1449660-43-8
- EN300-1808341
-
- インチ: 1S/C13H26O/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h11-12,14H,4-10H2,1-3H3
- InChIKey: JWKKJGJBNGJANT-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)CC1CCC(CC)CC1
計算された属性
- せいみつぶんしりょう: 198.198365449g/mol
- どういたいしつりょう: 198.198365449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 20.2Ų
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1808341-5.0g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 5g |
$2816.0 | 2023-06-02 | ||
| Enamine | EN300-1808341-0.1g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1808341-0.25g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1808341-5g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1808341-10g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1808341-1.0g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 1g |
$971.0 | 2023-06-02 | ||
| Enamine | EN300-1808341-2.5g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1808341-0.05g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1808341-0.5g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1808341-10.0g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 10g |
$4176.0 | 2023-06-02 |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
1449660-43-8 (3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
